2-(Furan-3-ylsulfonyl)-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole
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Overview
Description
2-(Furan-3-ylsulfonyl)-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines a furan ring, a sulfonyl group, and a diazepinoindole framework, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-ylsulfonyl)-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-ylsulfonyl)-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole can undergo various chemical reactions, including:
Oxidation: The furan ring and the indole core can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan oxides, while reduction of the sulfonyl group may produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
2-(Furan-3-ylsulfonyl)-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Furan-3-ylsulfonyl)-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan-3-ylsulfonyl group and the diazepinoindole framework play crucial roles in its binding affinity and specificity . Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
2,3-Disubstituted indoles: Compounds with various substituents on the indole ring, used in medicinal chemistry.
Azepinoindoles: Compounds with a similar diazepinoindole framework but different substituents.
Uniqueness
2-(Furan-3-ylsulfonyl)-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole is unique due to its combination of a furan ring, a sulfonyl group, and a diazepinoindole framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(furan-3-ylsulfonyl)-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-22(20,15-6-9-21-12-15)17-7-3-8-18-14(11-17)10-13-4-1-2-5-16(13)18/h1-2,4-6,9,12,14H,3,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLRVOQWSXGSRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2CC3=CC=CC=C3N2C1)S(=O)(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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